molecular formula C18H16F3NO4S B2942906 3-(2H-1,3-benzodioxol-5-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidine CAS No. 2034488-11-2

3-(2H-1,3-benzodioxol-5-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidine

Cat. No.: B2942906
CAS No.: 2034488-11-2
M. Wt: 399.38
InChI Key: HSLFYBOFHYYRDW-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine core substituted with a 1,3-benzodioxole moiety and a 3-(trifluoromethyl)benzenesulfonyl group.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4S/c19-18(20,21)14-2-1-3-15(9-14)27(23,24)22-7-6-13(10-22)12-4-5-16-17(8-12)26-11-25-16/h1-5,8-9,13H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLFYBOFHYYRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Trifluoromethylbenzenesulfonyl Group: This step might involve sulfonylation reactions using trifluoromethylbenzenesulfonyl chloride.

    Formation of the Pyrrolidine Ring: This can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions might target the sulfonyl group or the pyrrolidine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, it might be studied for its potential effects on various biological pathways, including enzyme inhibition or receptor binding.

Medicine

Potential medicinal applications could include its use as an anti-inflammatory, antiviral, or anticancer agent, depending on its biological activity.

Industry

In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or ion channels.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Benzodioxole Derivatives
Compound Name Core Structure Substituents Key Functional Groups
Target Compound Pyrrolidine 1,3-Benzodioxol-5-yl; 3-(trifluoromethyl)benzenesulfonyl Sulfonyl, CF₃, Benzodioxole
Compound 3 Propenone 1,3-Benzodioxol-5-yl; Pyrrolidine α,β-Unsaturated ketone, Benzodioxole
Chalcone Derivative Chroman-propenone hybrid 1,3-Benzodioxol-5-yl; 7-Hydroxy-5-methoxychroman Acrylic ketone, Chroman, Methoxy, Hydroxy
1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine Butan-2-amine 1,3-Benzodioxol-5-yl; Methylamine Amine, Benzodioxole

Key Observations :

  • The target compound’s sulfonyl group distinguishes it from the propenone-linked Compound 3 and the chroman-based chalcone. This group may enhance solubility and hydrogen-bonding capacity compared to amine or ketone functionalities .
  • The pyrrolidine ring offers conformational flexibility, contrasting with the rigid chroman or propenone scaffolds .

Physicochemical and Crystallographic Properties

Table 2: Crystallographic and Physical Data
Compound Name Crystallographic System Space Group Unit Cell Parameters (Å, °) Melting Point (K)
Chalcone Derivative Triclinic P1 a=9.4531, b=10.4462, c=10.8426; α=113.866, β=90.120, γ=109.882 395–399
Target Compound Not reported Not available

Analysis :

  • The chalcone derivative’s triclinic system and hydrogen-bonded S(5) motif () suggest a tightly packed structure, which may influence solubility and stability .
  • The absence of crystallographic data for the target compound highlights a gap; tools like SHELX and UCSF Chimera are recommended for future structural studies.

Substituent Effects and Design Rationale

  • Benzodioxole vs. Chroman : Benzodioxole’s methylenedioxy group offers metabolic resistance, while chroman’s fused ring system () may enhance planarity for target interactions .
  • Sulfonyl vs. Amine/Ketone : Sulfonyl groups improve solubility and binding specificity compared to the basic amine () or reactive ketone () .
  • Trifluoromethyl Impact : The CF₃ group likely increases logP and stabilizes adjacent sulfonyl groups via electron withdrawal, a feature absent in compared compounds .

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